2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide
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Description
“2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” is a compound that is related to “2-(2,4-dibromophenoxy)-N-ethylacetamide” and "2-(2,4-dibromophenoxy)propanoic acid"12. However, specific information about this compound is not readily available. It’s worth noting that its related compound, “2-(2,4-dibromophenoxy)-N-ethylacetamide”, has been provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide”. However, related compounds such as “2-(2,4-dibromophenoxy)acetonitrile” have been used in proteomics research3.Molecular Structure Analysis
The molecular structure of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” is not readily available. However, the related compound “2,4-Dibromophenol” has a molecular formula of C6H4Br2O45.Chemical Reactions Analysis
Specific chemical reactions involving “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, related compounds such as “2-(2’,4’-dibromophenoxy)-3,5-dibromophen” have been studied6.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, the related compound “2,4-Dibromophenol” is a solid with needle-like crystals at room temperature, melts at 38 °C, and boils at 238.5 °C5.Safety And Hazards
The safety and hazards of “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, related compounds such as “2-(2,4-dibromophenoxy)propanoic acid” have been classified with a signal word of “Warning” and have several hazard and precautionary statements9.
Future Directions
Specific future directions for “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide” are not readily available. However, related compounds such as “2-(2’,4’-dibromophenoxy)-4,6-dibromophenol” have been suggested as potential lead molecules for anti-MRSA and anti-VRE drug development10.
Please note that the information provided is based on the closest related compounds due to the lack of specific information on “2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide”. For more accurate information, further research and studies are needed.
properties
IUPAC Name |
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFXLLYZRBNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide |
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